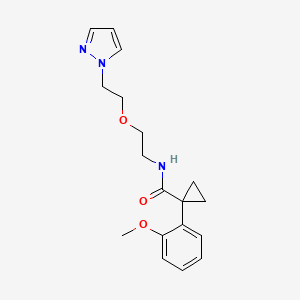
4-Hydroxy-6-nitrocoumarin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-6-nitrocoumarin is a compound with the molecular formula C9H5NO5 . It is also known by other names such as 4-hydroxy-6-nitrochromen-2-one and 4-hydroxy-6-nitro-2H-chromen-2-one .
Synthesis Analysis
New coumarin derivatives, including this compound, can be chemically synthesized from 4-hydroxycoumarin . The structures of these synthesized compounds are confirmed by nuclear magnetic resonance data .Molecular Structure Analysis
The molecular weight of this compound is 207.14 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The exact mass and monoisotopic mass of the compound are both 207.01677226 g/mol .Chemical Reactions Analysis
The new coumarin derivatives synthesized from 4-hydroxycoumarin were investigated for antimetastatic activity against lung carcinoma cells . Several of these compounds showed good to mild inhibitory effects on lung cancer cell motility .Physical and Chemical Properties Analysis
The compound has a topological polar surface area of 92.4 Ų . It has a heavy atom count of 15 and a complexity of 332 . The compound is canonicalized .Wissenschaftliche Forschungsanwendungen
Anticancer Potential
- 6-Nitro-7-hydroxycoumarin, a close derivative, shows selective anti-proliferative effects and can induce apoptosis in renal carcinoma cells by modulating mitogen-activated protein kinases. This suggests potential applications in cancer treatment, particularly for renal cell carcinoma (Finn, Creaven, & Egan, 2003).
- A similar study demonstrates the irreversible cytotoxicity of 6-Nitro-7-hydroxycoumarin and 3,6,8-trinitro-7-hydroxycoumarin in human malignant melanoma cells. These compounds inhibit DNA synthesis and show potential as therapeutic agents for malignant melanoma (Finn, Creaven, & Egan, 2004).
Chemical Synthesis and Interaction
- In a study on the synthesis of nitrotetrahydrobenzo[c]chromenones and dihydrodibenzo[b,d]furans, 6-Hydroxy-3-nitrocoumarin derivatives reacted with various dienes in aqueous media, highlighting the compound's role in chemical synthesis (Amantini et al., 2003).
- The crystal structures of 3-Nitrocoumarin derivatives, including 4-Hydroxy-3-nitrocoumarin, demonstrate antimicrobial activity and clarify enol-keto tautomerism and solvatochromism, crucial for understanding molecular interactions (Fujii, Mano, & Hirayama, 2006).
Antioxidant Properties
- Imino and amino derivatives of 4-Hydroxy coumarins, including 4-Hydroxy-6-nitrocoumarin, exhibit significant antioxidant activity. These derivatives were evaluated for their radical scavenging activity and potential to inhibit lipid peroxidation (Vukovic et al., 2010).
Antiparasitic and Antimicrobial Applications
- New coumarin complexes, including 4-Hydroxy-3-Nitrocoumarin derivatives, were synthesized and shown to have antiparasitic activity against Trypanosoma cruzi strains. This indicates its potential use in treating parasitic infections (Alcantara et al., 2015).
- Another study highlighted the synthesis, characterization, and biological activities of coordination compounds of 4-Hydroxy-3-nitro-2H-chromen-2-one, demonstrating antimicrobial and cytotoxic activities (Aiyelabola et al., 2017).
Fluorescent Probes and Detection Techniques
- 6-Nitrocoumarin has been used as a substrate for fluorescent detection of nitroreductase activity in Sporothrix schenckii, a pathogenic fungus. This application is significant in microbiological studies and diagnostics (Stopiglia et al., 2013).
Wirkmechanismus
Zukünftige Richtungen
Coumarins, including 4-Hydroxy-6-nitrocoumarin, have various medicinal purposes . They have been reported to have inhibitory effects on various types of cancer, mainly by regulating cell proliferation and apoptosis . This suggests potential future directions for the use of this compound in cancer treatment.
Eigenschaften
IUPAC Name |
4-hydroxy-6-nitrochromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NO5/c11-7-4-9(12)15-8-2-1-5(10(13)14)3-6(7)8/h1-4,11H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXOVXNASJNYFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=CC(=O)O2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyrazin-2-yloxy)pyrrolidine-1-carboxamide](/img/structure/B2660709.png)
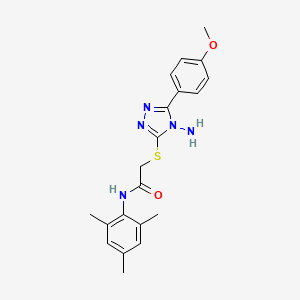

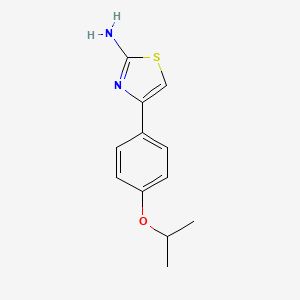
![1-(2,5-Dichlorophenyl)-3-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]urea](/img/structure/B2660716.png)
![3-(4-Chlorophenyl)-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2660717.png)
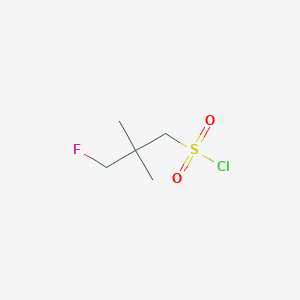
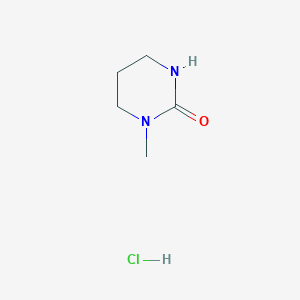
![6-Chloro-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]quinazolin-4-amine](/img/structure/B2660720.png)
![N-(4-methoxyphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2660723.png)
![Tert-butyl 3-{[2-(aminomethyl)pyridin-4-yl]oxy}pyrrolidine-1-carboxylate dihydrochloride](/img/structure/B2660724.png)
![3-butyl-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![N-[(1H-imidazol-2-yl)methyl]acetamide](/img/structure/B2660727.png)
